molecular formula C4H6N4O2 B3389282 5-(Azidomethyl)-1,3-oxazolidin-2-one CAS No. 923276-78-2

5-(Azidomethyl)-1,3-oxazolidin-2-one

Cat. No.: B3389282
CAS No.: 923276-78-2
M. Wt: 142.12 g/mol
InChI Key: FNCOQFNRHPZTOE-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of an azidomethyl group attached to the 5-position of the 1,3-oxazolidin-2-one ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with an appropriate azidating agent under controlled conditions. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a suitable leaving group on the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents optimized for industrial processes is also common.

Chemical Reactions Analysis

Types of Reactions: 5-(Azidomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

  • Oxidation: The azidomethyl group can be oxidized to form different nitrogen-containing functionalities.

  • Reduction: Reduction reactions can convert the azide group to amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro compounds, amides, and other nitrogen derivatives.

  • Reduction: Production of primary, secondary, or tertiary amines.

  • Substitution: Generation of various substituted oxazolidinones.

Scientific Research Applications

5-(Azidomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The azide group is useful in bioorthogonal chemistry, allowing for labeling and tracking of biomolecules without interfering with natural biological processes.

  • Medicine: The compound can be used in drug discovery and development, particularly in the design of new pharmaceuticals with azide functionalities.

  • Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Azidomethyl)-1,3-oxazolidin-2-one exerts its effects depends on the specific application. In bioorthogonal chemistry, the azide group undergoes a click reaction with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it valuable for labeling and imaging studies.

Molecular Targets and Pathways:

  • Click Chemistry: The azide-alkyne cycloaddition reaction targets specific alkyne-modified biomolecules, allowing for precise labeling and functionalization.

  • Drug Development: The compound may interact with various biological targets, depending on its derivatives and modifications.

Comparison with Similar Compounds

  • 5-Azidomethyl-uridine: Used in nucleotide synthesis and bioorthogonal labeling.

  • Azidomethyl-biphenyl-tetrazole: An impurity in some sartan medications, formed during manufacturing.

Uniqueness: 5-(Azidomethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which provides distinct reactivity compared to other azide-containing compounds. Its versatility in organic synthesis and bioorthogonal chemistry sets it apart from similar compounds.

Properties

IUPAC Name

5-(azidomethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOQFNRHPZTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623787
Record name 5-(Azidomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923276-78-2
Record name 5-(Azidomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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